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Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B15598387

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihydrolinalool as a
flavoring agent in food science studies. This document includes its regulatory status, sensory
properties, typical usage levels, and detailed protocols for its analysis and evaluation.

Introduction to Dihydrolinalool in Food Science

Dihydrolinalool (3,7-dimethyloct-6-en-3-0l) is a terpene alcohol valued in the food industry for
its pleasant, fresh, and floral-citrus aroma and flavor profile.[1][2][3] It is recognized as a safe
flavoring agent by international regulatory bodies.

Regulatory Status:

o FEMA GRAS: Dihydrolinalool is FEMA (Flavor and Extract Manufacturers Association)
GRAS (Generally Recognized as Safe), with FEMA number 3568.

e JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated
dihydrolinalool and found no safety concerns at current levels of intake when used as a
flavoring agent.[4]

Organoleptic Properties:

o Odor: Described as floral, woody, citrus, with notes of blueberry and green (weedy).[3] It
possesses a fresh, clean floral character with lily-of-the-valley and bois de rose nuances,
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brightened by citrus freshness and supported by a soft woody undertone.[2]

» Taste: Characterized as floral, tropical, with hints of bois de rose, blueberry, berry, fruity,
herbal, and woody notes.[5]

Data Presentation: Quantitative Usage Levels

The following table summarizes the typical usage levels of dihydrolinalool in various food and
beverage categories, as reported by the industry. These values are intended as a guide for
formulation development.

Maximum Usage Level

Food Category Typical Usage Level (ppm)

(ppm)

Non-alcoholic beverages 5.0 25.0
Alcoholic beverages 10.0 50.0
Confectionery 10.0 50.0
Bakery wares 10.0 50.0
Cereals and cereal products 5.0 25.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Salts, spices, soups, sauces,

5.0 25.0
salads
Ready-to-eat savories 20.0 100.0
Foodstuffs for particular

10.0 50.0
nutritional uses
Composite foods 5.0 25.0

Data sourced from industry reports and databases.

Experimental Protocols
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Sensory Evaluation of Dihydrolinalool in a Beverage
Matrix

This protocol outlines a method for conducting a sensory evaluation of dihydrolinalool in a
model beverage system (e.g., sweetened carbonated water) to determine its flavor profile and
consumer acceptance.

Objective: To quantify the sensory attributes of dihydrolinalool at different concentrations and
assess overall liking.

Materials:

Dihydrolinalool (food grade)

e Sucrose

e Citric acid

o Carbonated water

¢ Glass tasting vessels (coded with random 3-digit numbers)

e Sensory evaluation software or ballots

Panelist Selection:

e Recruit 30-50 untrained consumer panelists who are regular consumers of flavored
beverages.

e Screen panelists for their ability to detect and describe basic tastes and aromas.

Sample Preparation:

o Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in
carbonated water.

o Prepare three concentrations of dihydrolinalool in the base solution:
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o Sample A: 5 ppm
o Sample B: 15 ppm

o Sample C: 25 ppm

¢ A control sample (base solution with no added dihydrolinalool) should also be prepared.
e Present 50 mL of each sample, chilled to 4°C, to the panelists in a randomized order.
Evaluation Procedure:

» Panelists should rinse their mouths with water between samples.

e Using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), panelists will rate
the "overall liking" of each sample.

o Panelists will also rate the intensity of specific flavor attributes (e.g., "floral,” "citrus,” "woody,"

"sweetness") on a 9-point intensity scale (1 = not perceptible, 9 = extremely intense).
Data Analysis:

e Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant
differences between the samples for each attribute.

« If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which
samples are different from each other.

Preparation Evaluation Data Analysis

Panelist Screening ‘4»‘ Sample Preparation (Control, 5, 15, 25 ppm) ‘—»‘ Sample Randomization }—»‘ Sensory Testing Session ‘——‘ Data Collection (Hedonic & Intensity Scales) }—»‘ Statistical Analysis (ANOVA, Tukey's HSD) }—»‘ Results Interpretation

Click to download full resolution via product page

Sensory Evaluation Workflow
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Quantitative Analysis of Dihydrolinalool in a Food Matrix
by GC-MS

This protocol describes a method for the extraction and quantification of dihydrolinalool from
a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of dihydrolinalool in a liquid food matrix.
Materials and Equipment:

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

» SPME (Solid Phase Microextraction) fiber assembly (e.g., DVB/CAR/PDMS)

e Headspace vials (20 mL) with magnetic screw caps and septa

e Dichloromethane (DCM), HPLC grade

e Sodium chloride (NaCl)

 Internal standard (e.g., 4-nonanol)

o Vortex mixer

o Centrifuge

Sample Preparation and Extraction (Liquid-Liquid Extraction):

Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

Spike the sample with a known concentration of the internal standard.

Add 10 mL of dichloromethane to the tube.

Vortex the mixture vigorously for 2 minutes.

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

Carefully transfer the organic (bottom) layer to a clean vial.
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» Dry the extract by passing it through a small column of anhydrous sodium sulfate.
» Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis:
« Injector: Splitless mode, 250°C
o Carrier Gas: Helium at a constant flow of 1.0 mL/min
e Oven Program:
o Initial temperature: 60°C, hold for 2 minutes
o Ramp 1: 3°C/min to 125°C
o Ramp 2: 7°C/min to 230°C
o Ramp 3: 20°C/min to 300°C, hold for 5 minutes
e MS Detector:
o lonization Mode: Electron lonization (El) at 70 eV
o Scan Range: m/z 40-400
Quantification:

o Create a calibration curve by analyzing standard solutions of dihydrolinalool with a fixed
concentration of the internal standard.

» Plot the ratio of the peak area of dihydrolinalool to the peak area of the internal standard
against the concentration of dihydrolinalool.

o Determine the concentration of dihydrolinalool in the sample by interpolating its peak area
ratio on the calibration curve.
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Quantification using Calibration Curve
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GC-MS Analysis Workflow

Stability Testing of Dihydrolinalool in a Citrus Beverage

This protocol provides a framework for assessing the stability of dihydrolinalool in a citrus
beverage under accelerated storage conditions.

Objective: To evaluate the degradation of dihydrolinalool over time at elevated temperatures.
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Materials:

Pasteurized citrus beverage (e.g., orange juice)

Dihydrolinalool (food grade)

Amber glass bottles with airtight caps

Incubators set at 25°C and 35°C

GC-MS for analysis (as described in Protocol 3.2)

Procedure:

Spike the citrus beverage with a known concentration of dihydrolinalool (e.g., 20 ppm).

» Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and
seal tightly.

e Store the bottles in incubators at 25°C and 35°C.

» At specified time points (e.g., day 0, week 1, week 2, week 4, week 8), remove triplicate
samples from each storage condition.

» Analyze the concentration of dihydrolinalool in each sample using the GC-MS method
outlined in Protocol 3.2.

Data Analysis:
» Plot the concentration of dihydrolinalool as a function of time for each temperature.

o Calculate the degradation rate constant (k) and the half-life (t1/2) of dihydrolinalool at each
temperature using first-order kinetics.

e This data can be used to predict the shelf-life of the flavor in the beverage.
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Signaling Pathway: Biotransformation of Myrcene to
Dihydrolinalool

Dihydrolinalool can be produced through the biotransformation of myrcene, a naturally
occurring monoterpene, by certain microorganisms such as Pseudomonas species.[4][6] This
biotechnological approach offers a "natural” route for the production of this flavor compound.
The simplified pathway involves the hydration of myrcene.

Biotransformation of Myrcene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15598387?utm_src=pdf-body
https://www.benchchem.com/product/b15598387?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1004371.html
https://bibliotekanauki.pl/articles/72514.pdf
https://www.benchchem.com/product/b15598387?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243363/
https://hrcak.srce.hr/file/466914
https://www.researchgate.net/figure/Pathways-of-dihydrolinalool-cis-ocimene-8-oxo-and-linalool-formation-from-myrcene_fig1_228835108
https://www.thegoodscentscompany.com/data/rw1004371.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127812/
https://bibliotekanauki.pl/articles/72514.pdf
https://www.benchchem.com/product/b15598387#use-of-dihydrolinalool-as-a-flavoring-agent-in-food-science-studies
https://www.benchchem.com/product/b15598387#use-of-dihydrolinalool-as-a-flavoring-agent-in-food-science-studies
https://www.benchchem.com/product/b15598387#use-of-dihydrolinalool-as-a-flavoring-agent-in-food-science-studies
https://www.benchchem.com/product/b15598387#use-of-dihydrolinalool-as-a-flavoring-agent-in-food-science-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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